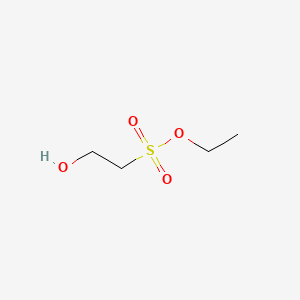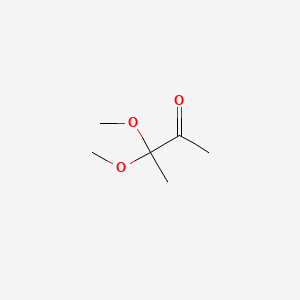
Ethyl-Isethionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ETHOXYSULFONYLETHANOL is a chemical compound with the molecular formula C4H10O3S It is commonly used in various chemical reactions and industrial applications due to its unique properties
Wissenschaftliche Forschungsanwendungen
2-ETHOXYSULFONYLETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used as a catalyst in polymerization reactions and as an additive in the production of detergents and surfactants.
Wirkmechanismus
Mode of Action
It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference could lead to changes in cellular function and structure.
Biochemical Pathways
Ethyl isethionate may affect various biochemical pathways. For instance, it has been suggested that isethionate, a related compound, is involved in the degradation of sulfoacetate, a prevalent C2 sulfonate . This process involves the conversion of sulfoacetate to sulfoacetyl-CoA, followed by stepwise reduction to isethionate . .
Result of Action
It is known that isethionates are characterized by excellent skin compatibility, excellent foaming (even in hard water), good cleansing properties, and a pleasant skin feel . They are non-toxic and readily biodegradable .
Action Environment
The action of ethyl isethionate can be influenced by various environmental factors. Furthermore, the solubility of isethionates can be influenced by the presence of other compounds, such as amphoteric surfactants .
Biochemische Analyse
Biochemical Properties
It is known that sulfonic acids, like Ethanesulfonic acid, can participate in various biochemical reactions . They can act as catalysts for alkylation and polymerization reactions
Cellular Effects
Sulfonic acids are known to influence cell function through their roles in various biochemical reactions
Molecular Mechanism
The molecular mechanism of action of Ethanesulfonic acid, 2-hydroxy-, ethyl ester is not well-defined. As a sulfonic acid, it may interact with biomolecules through its sulfonate group It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-ETHOXYSULFONYLETHANOL can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid or hydrochloric acid acting as the catalyst. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, ethyl ester involves the use of large-scale reactors and continuous flow systems. The process is optimized to achieve high yields and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-ETHOXYSULFONYLETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethanesulfonic acid.
Reduction: It can be reduced to form ethanesulfonic acid ethyl ester.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) or amines (e.g., NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfonic acid ethyl ester.
Substitution: Various substituted ethanesulfonic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
2-ETHOXYSULFONYLETHANOL can be compared with other similar compounds, such as:
Ethyl methanesulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl ethanesulfonate: Similar but with a methyl ester group.
Ethyl p-toluenesulfonate: Contains a toluene ring instead of an ethyl group.
Uniqueness
2-ETHOXYSULFONYLETHANOL is unique due to its combination of the sulfonic acid group and the hydroxyl group, which imparts distinct reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 2-hydroxyethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-2-8-9(6,7)4-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNEPHSWSWZGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207069 |
Source


|
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58337-44-3 |
Source


|
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














